molecular formula C6H7F3O2 B2417680 (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane CAS No. 2219380-36-4

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B2417680
CAS No.: 2219380-36-4
M. Wt: 168.115
InChI Key: AIKYGICZVQNKGE-WDCZJNDASA-N
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Description

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic organic compound characterized by the presence of a trifluoromethyl group and a dioxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-4-(trifluoromethyl)cyclohexane and suitable reagents for the formation of the dioxabicyclohexane ring.

    Cyclization Reaction: The key step involves a cyclization reaction to form the dioxabicyclohexane ring. This can be achieved through intramolecular cyclization using specific catalysts and reaction conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with functional groups such as amines or thiols.

Scientific Research Applications

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-Bromo-5-methylpyridine
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of both a trifluoromethyl group and a dioxabicyclohexane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S,4R,5R)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYGICZVQNKGE-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(C1O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CO[C@H]([C@H]1O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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